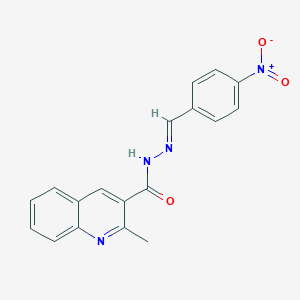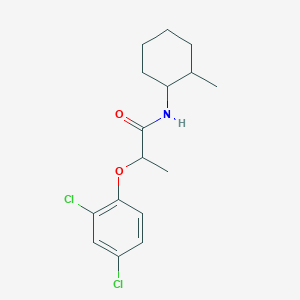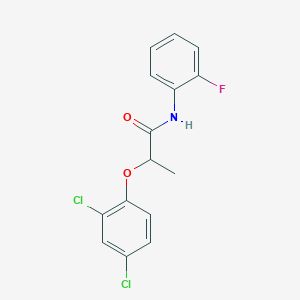
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBQCH is a quinoline derivative that has been synthesized through several methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or by inducing apoptosis in cancer cells. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in neurotransmitter signaling. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial activities. It has also been reported to inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been reported to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its potential to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that the mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, which makes it difficult to predict its effects on specific physiological processes. Furthermore, N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has not been extensively tested in vivo, which limits its potential applications in clinical settings.
将来の方向性
There are several future directions for the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the directions is to further investigate its mechanism of action and its effects on specific physiological processes. This could lead to the development of new drugs that target specific enzymes or pathways. Another direction is to test N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in vivo to evaluate its potential applications in clinical settings. Furthermore, the synthesis of new derivatives of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide could lead to the development of more potent and selective compounds. Overall, the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has the potential to provide valuable insights into the development of new drugs and the understanding of specific physiological processes.
合成法
Several methods have been reported for the synthesis of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the most commonly used methods involves the reaction of 2-methyl-3-aminoquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with hydrazine hydrate to yield N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. Other methods involve the use of different reagents and solvents, such as sodium hydroxide and ethanol, or 4-nitrobenzaldehyde and ammonium acetate.
科学的研究の応用
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has also been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in several physiological processes.
特性
製品名 |
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C18H14N4O3 |
分子量 |
334.3 g/mol |
IUPAC名 |
2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-4-2-3-5-17(14)20-12)18(23)21-19-11-13-6-8-15(9-7-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChIキー |
KTKIQMXTYUDITL-YBFXNURJSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)






